2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
Overview
Description
“2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is a chemical compound with the empirical formula C9H11F3N2O2 and a molecular weight of 236.19 . It is a solid substance . The SMILES string for this compound is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F
.
Molecular Structure Analysis
The InChI string for “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16)
. The Canonical SMILES string is CC1=C(C(=NN1CC(O)=O)CC(F)(F)F)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” include its empirical formula (C9H11F3N2O2), molecular weight (236.19), and its solid form . The compound’s SMILES string is CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F
, and its InChI string is 1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16)
.
Scientific Research Applications
Coordination Chemistry : Organotin derivatives of bis(pyrazol-1-yl)acetic acid, including those with 3,5-dimethylpyrazol-1-yl groups, have been synthesized and structurally characterized, showcasing applications in coordination chemistry. These compounds exhibit interesting geometrical arrangements, such as a centrosymmetric dimer with a cyclic Sn2O2 unit in some cases. Despite low fungicide, insecticide, and miticide activities, certain cytotoxicities towards Hela cells in vitro were observed, indicating potential biological relevance (Wen et al., 2005).
Cancer Research and Chemotherapy : Silver complexes derived from ester derivatives of bis(pyrazol-1-yl)acetate ligands, including those with 3,5-dimethyl-pyrazol-1-yl groups, have been studied for their significant in vitro antitumor activity, outperforming the reference drug cisplatin in certain cases. These compounds, particularly effective against small-cell lung carcinoma (SCLC) cells, suggest the potential of these ligands in the development of new chemotherapeutic agents (Pellei et al., 2023).
Molecular Structure and Conformational Analysis : Compounds featuring 3,5-dimethylpyrazol-1-yl groups have been used to investigate the conformational isomerism and molecular structures of aromatic propellenes. Through X-ray analysis and semi-empirical calculations, insights into the conformational preferences and interactions of these molecules were obtained, contributing to the understanding of their chemical behavior (Foces-Foces et al., 1996).
Antibacterial Activity : Pyrazole derivatives, including those with 3,5-dimethyl-1H-pyrazol-1-yl groups, have been synthesized and demonstrated antibacterial activity against various bacterial species. This highlights the potential of these compounds in the development of new antibacterial agents (Al-Smaisim, 2012).
properties
IUPAC Name |
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-7(3-8(15)16)6(2)14(13-5)4-9(10,11)12/h3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGWZYLWDZPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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